molecular formula C7H4F3N3O2 B1482422 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2092722-29-5

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482422
CAS No.: 2092722-29-5
M. Wt: 219.12 g/mol
InChI Key: WJFJSQRTYNASRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a cyanomethyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

The synthesis of 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with cyanomethylating agents can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Scientific Research Applications

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyanomethyl and carboxylic acid groups contribute to its reactivity and solubility. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular processes.

Comparison with Similar Compounds

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds, such as:

    1-(cyanomethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Positional isomer with the carboxylic acid group at the 5-position, leading to variations in chemical behavior.

    3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the cyanomethyl group, affecting its overall properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(cyanomethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O2/c8-7(9,10)5-4(6(14)15)3-13(12-5)2-1-11/h3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFJSQRTYNASRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.